molecular formula C17H14N4OS B2901104 N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021090-33-4

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide

Katalognummer B2901104
CAS-Nummer: 1021090-33-4
Molekulargewicht: 322.39
InChI-Schlüssel: WQHUEMWPOQGEGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide” is a compound that belongs to the class of organic compounds known as phenylalkylamines . These are organic amines where the amine group is secondary and linked on one end to a phenyl group and on the other end, to an alkyl group .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridazine ring, which is endowed with unique physicochemical properties . In the single crystal X-ray structure of a related compound, the molecule is stabilized in a planar topography by an energetically productive N-to-Sσ* interaction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the literature . The compound was synthesized as part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .

Wissenschaftliche Forschungsanwendungen

Anti-Tubercular Agents

Compounds derived from N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide have been designed and synthesized for their potential as anti-tubercular agents . These derivatives have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. The most active compounds also demonstrated low cytotoxicity on human cells, indicating their potential for safe therapeutic use.

Kinase Inhibition

The compound’s derivatives are being explored for their role as kinase inhibitors . Kinase inhibitors are crucial in the treatment of various cancers as they can interfere with the signaling pathways that cancer cells use for growth and survival. The synthesis processes and intermediates for these inhibitors are vital for developing effective treatments.

Thermal Safety in Chemical Synthesis

A related compound, (5,6-(dicarboxylate)-pyridin-3-yl) methyl-trimethyl ammonium bromide, has been studied for its thermal safety . Understanding the thermal decomposition characteristics and establishing a kinetic model is essential for safe production procedures in the synthesis of pharmaceuticals and agricultural chemicals where N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide might be used as an intermediate.

Crystal Structure Analysis

The crystal structure of related compounds has been determined to provide valuable information for further studies, such as investigating biological and physicochemical properties . Knowledge of the crystal structure is crucial for drug development, especially for optimizing synthetic procedures and understanding drug interactions at the molecular level.

Cytotoxic Activity Against Cancer Cell Lines

Novel compounds bearing imidazo[2,1-b]thiazole scaffolds, which are related to N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide, have been synthesized and tested for their cytotoxicity against human cancer cell lines . These studies are fundamental in the search for new chemotherapeutic agents.

Wirkmechanismus

Target of Action

Similar compounds have been shown to exhibit anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also target proteins or enzymes involved in the survival and replication of this bacterium.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that this compound may also have a similar effect.

Eigenschaften

IUPAC Name

N-[6-(pyridin-3-ylmethylsulfanyl)pyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS/c22-17(14-6-2-1-3-7-14)19-15-8-9-16(21-20-15)23-12-13-5-4-10-18-11-13/h1-11H,12H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHUEMWPOQGEGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-((pyridin-3-ylmethyl)thio)pyridazin-3-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.